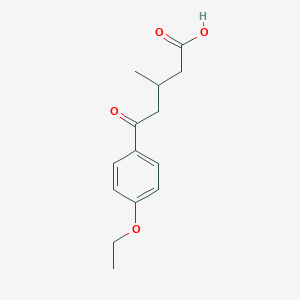

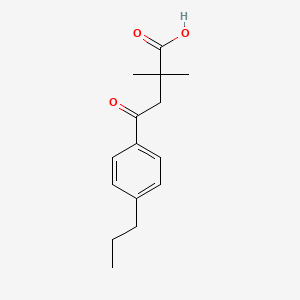

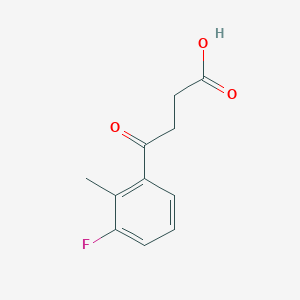

Ethyl 5-(2-bromophenyl)-5-oxovalerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 5-(2-bromophenyl)-5-oxovalerate is a chemical compound that likely contains an ester functional group (from the “ethyl … valerate” part of the name) and a bromophenyl group (from the “2-bromophenyl” part of the name). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a valerate (5-carbon) backbone with a bromophenyl group and an ester group attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the presence of the reactive bromophenyl and ester groups. For instance, the bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科研应用

Radical Cyclization Reactions

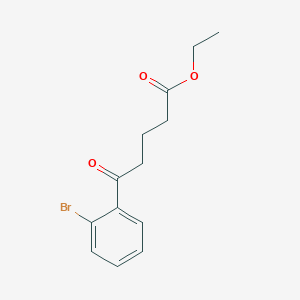

Ethyl 5-(2-bromophenyl)-5-oxovalerate has been employed as a building block in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. The resulting aryl radicals undergo intramolecular homolytic aromatic substitution onto the azole rings, yielding new 6-membered rings attached to the azoles. This process demonstrates the potential of Ethyl 5-(2-bromophenyl)-5-oxovalerate in creating complex molecular structures, useful in various fields of chemistry and pharmacology (Allin et al., 2005).

Crystallographic Studies

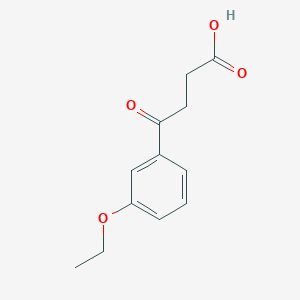

The crystal structures of several derivatives of Ethyl 5-(2-bromophenyl)-5-oxovalerate have been determined, aiding in the understanding of their molecular conformations and interactions. This is critical for designing molecules with desired properties and behaviors (Kurbanova et al., 2009).

Enantiomeric Resolution and Simulation Studies

Ethyl 5-(2-bromophenyl)-5-oxovalerate derivatives have been used in enantiomeric resolution and simulation studies, highlighting their role in the chiral resolution process. Understanding the chiral recognition mechanism is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs (Ali et al., 2016).

Syntheses with Organoboranes

The compound has also been used in synthesizing ω-(4-bromophenyl)alkanoic acids through hydroboration–thermal isomerization–oxidation. Such syntheses are fundamental in organic chemistry, offering pathways to produce various functionalized molecules (Zaidlewicz & Wolan, 2002).

未来方向

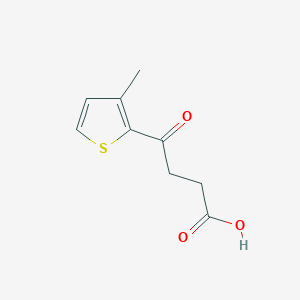

The study of new bromophenyl and ester compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve the synthesis and characterization of Ethyl 5-(2-bromophenyl)-5-oxovalerate, followed by studies of its physical and chemical properties, biological activity, and potential applications .

性质

IUPAC Name |

ethyl 5-(2-bromophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZNTSPRVYYKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645537 |

Source

|

| Record name | Ethyl 5-(2-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-bromophenyl)-5-oxovalerate | |

CAS RN |

898751-22-9 |

Source

|

| Record name | Ethyl 2-bromo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)